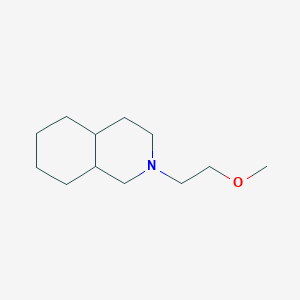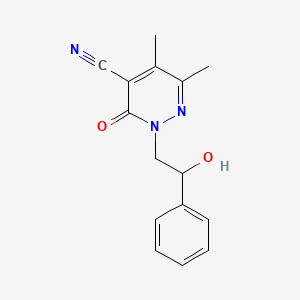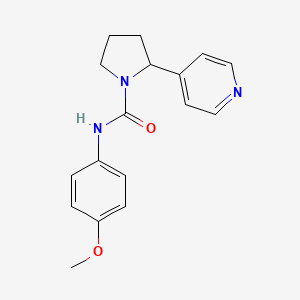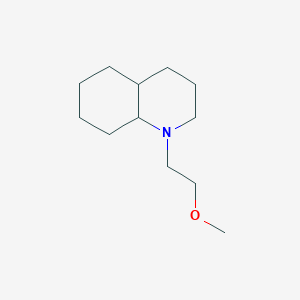
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a potent psychostimulant that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, its potential as a research chemical has also been recognized, and it has been used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one is not fully understood, but it is thought to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for its stimulant and euphoric effects.
Biochemical and Physiological Effects:
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases the release of dopamine, norepinephrine, and serotonin in the brain, which is responsible for its stimulant and euphoric effects.
Advantages and Limitations for Lab Experiments
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has a number of advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for investigating the role of dopamine, norepinephrine, and serotonin in the brain. However, its potential for abuse and toxicity means that caution must be taken when handling and using it in experiments.
Future Directions
There are a number of future directions for research on 3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Another area of interest is its potential as an antidepressant, as it has been shown to increase serotonin and dopamine levels in the brain. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one can be synthesized through a multi-step process that involves the reaction of pyrrolidine with 4-pyridinecarboxaldehyde to form the intermediate 2-pyridin-4-ylpyrrolidine. This intermediate is then reacted with 3-methylbutanone to form the final product, 3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one.
Scientific Research Applications
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has been used in scientific research to investigate its potential as a therapeutic agent for various conditions. One study found that it had potential as an antidepressant, as it was able to increase serotonin and dopamine levels in the brain. Another study found that it had potential as a treatment for cocaine addiction, as it was able to reduce cocaine self-administration in rats.
properties
IUPAC Name |
3-methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)10-14(17)16-9-3-4-13(16)12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYFPBFWKFLFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)



![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)
![1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)


![N'-[2-(2,4-dioxoquinazolin-1-yl)acetyl]-2-(4-fluorophenyl)quinoline-4-carbohydrazide](/img/structure/B7516811.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)
![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)
